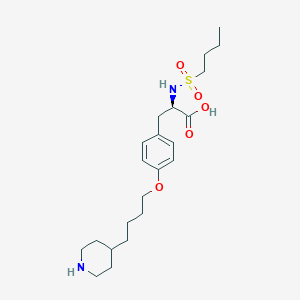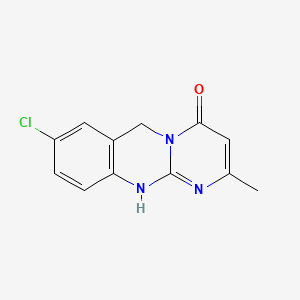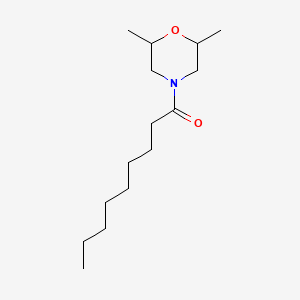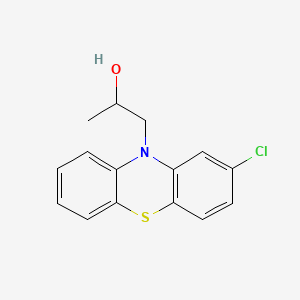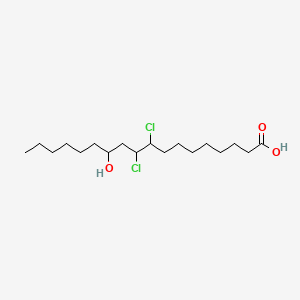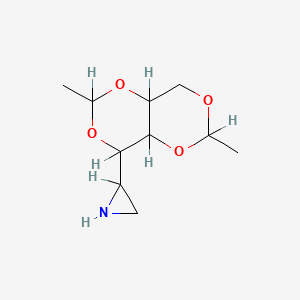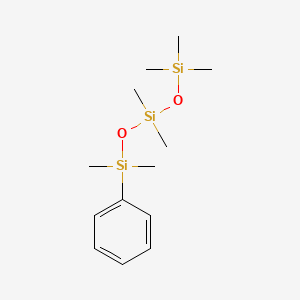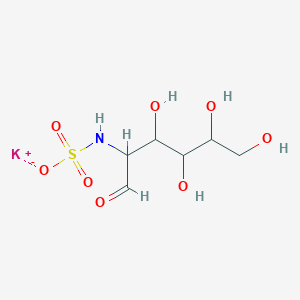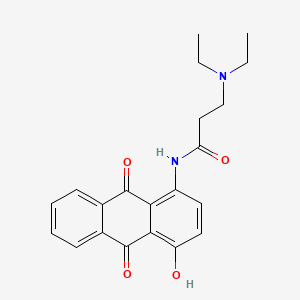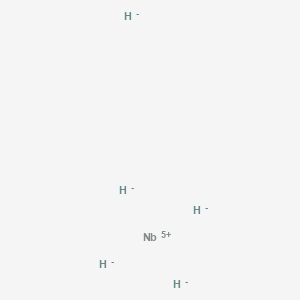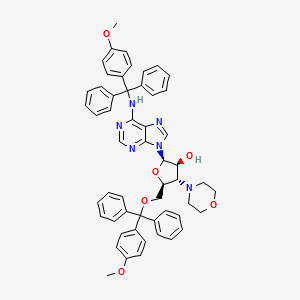
9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique structural modifications, which include various functional groups such as methoxyphenyl, diphenylmethyl, and morpholinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the arabinofuranosyl moiety. The methoxyphenyl and diphenylmethyl groups are then added through various substitution reactions. The morpholinyl group is introduced in the final steps, often requiring specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides suggests it could be used in studies of DNA and RNA synthesis and function.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the fields of oncology and antiviral research.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to nucleic acids or proteins, thereby affecting their function. The pathways involved could include inhibition of enzyme activity, disruption of DNA replication, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
What sets “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” apart is its complex structure, which includes multiple functional groups that confer unique chemical and biological properties
特性
CAS番号 |
134934-59-1 |
|---|---|
分子式 |
C54H52N6O6 |
分子量 |
881.0 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O6/c1-62-44-27-23-40(24-28-44)53(38-15-7-3-8-16-38,39-17-9-4-10-18-39)58-50-47-51(56-36-55-50)60(37-57-47)52-49(61)48(59-31-33-64-34-32-59)46(66-52)35-65-54(41-19-11-5-12-20-41,42-21-13-6-14-22-42)43-25-29-45(63-2)30-26-43/h3-30,36-37,46,48-49,52,61H,31-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
InChIキー |
DHHHXOZHKKUMPQ-JKGXBWLBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


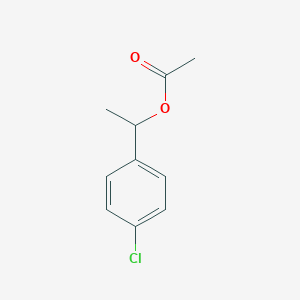
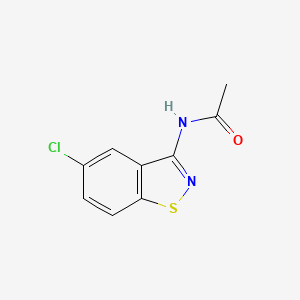
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
